Trifluoroborane Hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

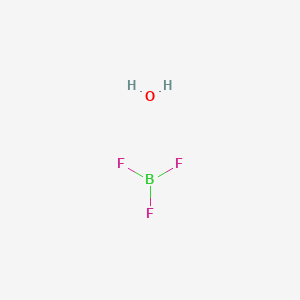

Trifluoroborane hydrate refers to compounds where boron trifluoride (BF₃) is coordinated with water molecules. The exact stoichiometry of hydration varies, but common forms include boron trifluoride dihydrate (BF₃·2H₂O) and fluoroboric acid (HBF₄), which is technically a hydrate of BF₃ with hydrofluoric acid (HF).

Chemical Identity:

Structure and Properties:

- BF₃ adopts a planar-trigonal geometry with a vacant p-orbital, making it a potent Lewis acid. Hydration stabilizes BF₃ via coordination with water or HF, altering its reactivity .

- HBF₄ is a liquid at room temperature, highly soluble in water and alcohol, with applications in metal etching and electroplating .

Synthesis:

科学研究应用

Organic Synthesis

Trifluoroborane hydrate is primarily utilized as a catalyst in organic reactions. Its ability to accept electron pairs makes it a potent Lewis acid, facilitating numerous chemical transformations. Key applications include:

- Polymerization Reactions : this compound initiates polymerization of unsaturated compounds, leading to the formation of polyethers and other polymers.

- Acylation and Alkylation : It serves as a catalyst in acylation and alkylation reactions, enhancing the efficiency of these processes.

- Isomerization : The compound is employed in isomerization reactions, allowing for the rearrangement of molecular structures.

- Mukaiyama Aldol Addition : this compound is effective in Mukaiyama aldol additions, which are crucial for forming carbon-carbon bonds in organic synthesis.

Materials Science

In materials science, this compound plays a significant role in the development of advanced materials:

- Doping Agent : It is used as a p-type dopant in semiconductor manufacturing, particularly for silicon-based materials. This application is critical for enhancing the electrical properties of semiconductors.

- Neutron Detectors : The compound finds use in sensitive neutron detectors, contributing to radiation monitoring technologies.

Biological Research

The biological activity of this compound has garnered interest due to its potential effects on living systems:

- Toxicity Studies : Research indicates that exposure to this compound can lead to severe irritation of the skin, eyes, and respiratory tract. Inhalation may cause respiratory depression and other toxic effects, highlighting the need for careful handling.

- Electrophilic Cation Isolation : The compound's ability to release fluoride ions allows it to isolate electrophilic cations that are otherwise challenging to stabilize as solids. This property can be exploited in various biochemical applications.

Case Study 1: Polymerization Efficiency

A study evaluated the efficiency of this compound as a catalyst in polymerization reactions. The results demonstrated a significant increase in polymer yield compared to traditional catalysts.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Polyether Synthesis | This compound | 85% |

| Polyether Synthesis | Traditional Lewis Acid | 60% |

Case Study 2: Toxicological Effects

Research involving animal models assessed the toxicological effects of this compound. The findings indicated potential alterations in salivary gland structure and function due to exposure.

| Exposure Level (ppm) | Observed Effect |

|---|---|

| 10 | Mild irritation |

| 50 | Respiratory distress |

| 100 | Severe lung damage |

化学反应分析

Hydrolysis Reactions

Trifluoroborane hydrate (BF₃·2H₂O) undergoes hydrolysis in aqueous conditions, releasing boron trifluoride (BF₃) and water. The released BF₃ reacts with water to form fluoroboric acid (HBF₄) and boric acid (B(OH)₃) via the reaction:

4BF3+3H2O→3HBF4+B(OH)3

This process is critical in understanding its reactivity in aqueous systems .

Mechanism of Hydrolysis

The hydrolysis of BF₃ (released from the hydrate) proceeds through intermediate steps:

-

Initial hydration : BF₃ reacts with water to form an aquo adduct (H2O–BF3).

-

Stepwise substitution : The adduct undergoes fluoride substitution with hydroxyl groups, releasing hydrofluoric acid (HF) and forming intermediates like HBF2(OH)2 .

-

Final products : The reaction culminates in the formation of fluoroboric acid and boric acid .

Key Factors Influencing Hydrolysis

-

pH dependence : Acidic conditions accelerate hydrolysis, while basic conditions stabilize intermediates .

-

Water concentration : Higher water concentrations shift the equilibrium toward boronic acid release .

-

Temperature : Increased temperature enhances reaction rates .

Catalytic Reactions

This compound, acting as a Lewis acid, facilitates various catalytic transformations:

Reactivity with Bases and Other Substances

This compound exhibits strong reactivity with bases and nucleophiles:

Adduct Formation

It forms stable adducts with Lewis bases like ethers and sulfides:

BF3+O(CH2CH3)2→BF3⋅O(CH2CH3)2

These adducts are often used as convenient liquid sources of BF₃ in laboratory settings .

Halide Exchange

BF₃ undergoes rapid halide exchange with other boron trihalides:

BF3+BCl3→BF2Cl+BCl2F

This limits the isolation of pure mixed halides .

Hazardous Products

Hydrolysis of BF₃ releases hydrofluoric acid (HF) , a highly corrosive substance causing severe skin burns and respiratory damage .

Thermal Decomposition

Heating or contact with moisture generates toxic fumes of boric acid , HF , and fluoroboric acid .

| Hazard | Consequence |

|---|---|

| Skin contact | Severe burns (due to HF) |

| Inhalation | Toxic fumes causing respiratory damage |

| Reaction with alkalis | Violent exothermic reactions |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing trifluoroborane hydrate with high purity?

- Methodological Answer: The synthesis typically involves reacting hydrofluoric acid (HF) with boric acid (H₃BO₃) under controlled conditions. Key steps include:

Slowly adding boric acid to concentrated HF while maintaining temperatures below 40°C to prevent rapid decomposition .

Filtering the product to remove unreacted solids, followed by vacuum distillation to concentrate the solution.

For improved purity, alternative methods using potassium hydrogenfluoride (KHF₂) in equilibrium with boronic acids can minimize glassware corrosion and simplify purification .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- PPE Requirements: Wear nitrile gloves (tested against HF permeation), chemical-resistant lab coats, and sealed goggles. Face shields are recommended for high-volume handling .

- Engineering Controls: Use fume hoods with ≥100 fpm face velocity and install emergency showers/eye wash stations within 10 seconds of the workspace .

- Spill Management: Neutralize spills with calcium carbonate slurry, followed by wet vacuuming into HF-compatible containers .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- ¹¹B NMR Spectroscopy: Identifies boron coordination environments (δ ~0–5 ppm for tetrahedral BF₄⁻ vs. δ ~15–20 ppm for trigonal planar species) .

- FT-IR Spectroscopy: Detects B-F stretching vibrations (1,040–1,080 cm⁻¹) and O-H stretches from hydration (3,200–3,600 cm⁻¹) .

- Thermogravimetric Analysis (TGA): Quantifies hydration state by measuring mass loss between 50–150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer:

- Cross-Validation: Pair ¹¹B NMR with ¹⁹F NMR to distinguish between fluoroborate isomers and hydration artifacts .

- X-ray Crystallography: Resolve ambiguous structural assignments (e.g., distinguishing [H₃O⁺][BF₃OH⁻] from BF₃·H₂O) .

- Isotopic Labeling: Use deuterated water (D₂O) in hydrolysis studies to track oxygen sources in mass spectrometry .

Q. What experimental strategies optimize the stability of this compound in aqueous systems?

- Methodological Answer:

- pH Control: Maintain solutions at pH < 3 using non-coordinating acids (e.g., H₂SO₄) to suppress hydrolysis to boric acid .

- Low-Temperature Storage: Store at –20°C in amber glass bottles with PTFE-lined caps to reduce thermal decomposition .

- Anhydrous Solvent Systems: Use THF or acetonitrile with molecular sieves (3Å) to limit water activity during reactions .

Q. How can stoichiometric imbalances during synthesis be systematically addressed?

- Methodological Answer:

- In Situ Monitoring: Employ Raman spectroscopy to track BF₃·H₂O formation (peak at 770 cm⁻¹) and adjust HF/H₃BO₃ ratios dynamically .

- Excess Reagent Use: Add 10% molar excess HF to drive the reaction to completion, followed by neutralization with Na₂CO₃ to remove residual acid .

Q. What methodologies quantify trace impurities in industrial-grade this compound?

- Methodological Answer:

- Ion Chromatography: Detect fluoride (F⁻) and sulfite (SO₃²⁻) impurities at ppm levels using AS11-HC columns with suppressed conductivity detection .

- ICP-MS: Measure heavy metal contaminants (e.g., Pb²⁺, As³⁺) with detection limits < 0.1 ppb after microwave-assisted acid digestion .

Q. Contradiction Analysis & Experimental Design

Q. How to design experiments assessing this compound’s reactivity with transition metals?

- Methodological Answer:

- Step 1: Screen reactivity using differential scanning calorimetry (DSC) to identify exothermic peaks indicative of metal-BF₃ interactions.

- Step 2: Pair with XPS analysis to track oxidation state changes in metal catalysts (e.g., Pd⁰ → Pd²⁺) after exposure .

- Step 3: Compare kinetic data across pH (1–5) and temperature (25–60°C) ranges to map decomposition pathways .

相似化合物的比较

Boron Trifluoride (BF₃)

- Structure : Planar-trigonal geometry, gaseous state.

- Applications : Catalyst in alkylation, polymerization, and isomerization reactions .

- Reactivity : Strong Lewis acid but hazardous to handle due to toxicity and corrosiveness.

- Key Difference : Unlike its hydrates, gaseous BF₃ requires specialized equipment for safe use .

Boron Trifluoride Tetrahydrofuran Complex (BF₃·THF)

- Structure : BF₃ coordinated to tetrahydrofuran (THF), forming a stable liquid complex.

- Applications : Mild Lewis acid in organic synthesis (e.g., epoxide ring-opening, Friedel-Crafts reactions) .

- Advantage Over BF₃ : Safer and easier to handle, with moderated reactivity due to THF coordination.

Fluoroboric Acid (HBF₄)

- Structure : Ionic compound [H⁺][BF₄⁻].

- Applications : Electrolyte in metal plating, etchant for silicon-based materials, and catalyst in diazotization reactions .

- Key Difference : Strong Brønsted acid (unlike Lewis acidic BF₃), enabling protonation reactions.

Diborane (B₂H₆)

- Structure : Electron-deficient dimer with three-center two-electron bonds.

- Applications : Reducing agent in organic synthesis and semiconductor doping.

- Key Difference : Pyrophoric and highly reactive, requiring stringent safety measures compared to BF₃ hydrates .

Data Tables

Table 1: Comparative Properties of Boron Trifluoride and Its Hydrates

Table 2: Catalytic Performance in Selected Reactions

| Reaction Type | BF₃ | HBF₄ | BF₃·THF |

|---|---|---|---|

| Alkylation | High efficiency | Limited use | Moderate |

| Polymerization | Excellent | Not applicable | Poor |

| Epoxide Ring-Opening | Not suitable | Not applicable | High yield |

Research Findings

- BF₃·THF Complex : DFT studies show that THF coordination lowers the activation energy for alkene insertions, enhancing regioselectivity in hydrofunctionalization reactions .

- HBF₄ : Used in the synthesis of aryl trifluoroborates, which serve as cross-coupling reagents in medicinal chemistry .

- BF₃ in Hydrosilylation : Unlike magnesium hydrides (e.g., [(BDI)MgH]₂), which enable anti-Markovnikov additions via Mg–H/C=C insertion, BF₃-based catalysts operate through Lewis acid-mediated polarization of substrates .

属性

CAS 编号 |

15433-40-6 |

|---|---|

分子式 |

BF3H2O |

分子量 |

85.82 g/mol |

IUPAC 名称 |

trifluoroborane;hydrate |

InChI |

InChI=1S/BF3.H2O/c2-1(3)4;/h;1H2 |

InChI 键 |

MVJKXJPDBTXECY-UHFFFAOYSA-N |

规范 SMILES |

B(F)(F)F.O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。